Dextrosimendan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(4S)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Stereochemical Characterization of Dextrosimendan
Stereoisomeric Relationship to Levosimendan (B1675185)
Dextrosimendan is the levorotatory enantiomer of Simendan (B58184), while Levosimendan is the dextrorotatory enantiomer chemicalbook.comderangedphysiology.com. Enantiomers are stereoisomers that are non-superimposable mirror images of each other nih.govresearchgate.netnih.gov. They possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms around a chiral center researchgate.netnih.gov. In the case of Simendan, the chiral center is located at the 4-position of the tetrahydropyridazinone ring. Levosimendan has the (R) configuration at this center, while this compound has the (S) configuration cymitquimica.comnih.gov. This stereoisomeric relationship results in distinct interactions with chiral biological systems, such as proteins and receptors researchgate.netsemanticscholar.org. Research has shown that Levosimendan is significantly more potent as a calcium sensitizer (B1316253) compared to this compound derangedphysiology.comsemanticscholar.orgnih.govnih.govresearchgate.net. For instance, studies on skinned fibers from guinea pig hearts indicated that Levosimendan was more effective than this compound, with respective EC₅₀ concentrations of 0.3 µM and 3 µM nih.govresearchgate.net. This difference in efficacy is attributed to stereoselective binding to cardiac troponin C nih.govresearchgate.net.
Stereoselective Synthesis and Derivation Aspects
The synthesis of chiral compounds like this compound and Levosimendan often involves stereoselective methods to control the configuration at the chiral center rsc.orgwiley.comorganic-chemistry.org. While specific detailed synthetic routes solely focused on this compound are less commonly highlighted in the provided search results compared to those for the more pharmacologically active Levosimendan, the principles of stereoselective synthesis are applicable to both enantiomers. One approach to obtaining pure enantiomers involves the resolution of a racemic mixture of Simendan or a key intermediate google.comgoogle.comgoogleapis.com. For example, a process for preparing Levosimendan in high optical purity involves resolving racemic 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone, a precursor, using a chiral resolving agent to obtain a diastereomeric salt google.comgoogle.comgoogleapis.com. This diastereomeric salt can then be separated, and the desired enantiomer of the intermediate is liberated and converted to the final product google.comgoogle.comgoogleapis.com. Prior art processes for preparing Levosimendan have yielded ratios of approximately 96:4 (Levosimendan:this compound), while improved processes can achieve ratios of about 99:1 with high purity (around 99.9%) of Levosimendan as determined by chiral HPLC google.comgoogle.comgoogleapis.com. This implies that the synthesis of this compound would involve similar stereoselective techniques or the isolation of this compound from the less favored enantiomer in a stereoselective synthesis of Levosimendan.
Enantiomeric Purity and Separation Methodologies in Research
Ensuring the enantiomeric purity of chiral compounds like this compound is crucial in research and potential applications, as different enantiomers can exhibit significantly different biological activities nih.govresearchgate.netsemanticscholar.org. Various chromatographic techniques are employed for the analysis and separation of enantiomers nih.govwikipedia.orgyoutube.com.
High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a widely used and effective technique for the separation of enantiomers nih.govwikipedia.orgyoutube.comnih.govnih.govresearchgate.net. This method allows for the resolution of racemic mixtures into their individual enantiomers based on differential interactions with a chiral stationary phase nih.govwikipedia.orgyoutube.com.
Chiral stationary phases (CSPs) are fundamental to chiral HPLC separation nih.govwikipedia.orgnih.govmdpi.com. These stationary phases contain a chiral selector that can interact differently with each enantiomer, leading to their separation as they pass through the column nih.govwikipedia.orgyoutube.com. Polysaccharide-based chiral stationary phases are commonly used for the enantiomeric separation of Simendan nih.gov. Studies have utilized columns such as Chiralpak AD-H, Chiralcel OD-H, and Chiralpak AS for the enantioseparation of Simendan (which includes both Levosimendan and this compound) nih.gov. The choice of mobile phase composition, such as methanol (B129727) or acetonitrile, and temperature can influence the separation and elution order of the enantiomers nih.gov. For instance, a reversed elution order was observed on a Chiralpak AD-H column depending on the methanol content in the mobile phase nih.gov. Beta-cyclodextrin stationary phases in reversed-phase mode have also been used for the direct resolution of Simendan enantiomers nih.gov.
Beyond standard chiral HPLC, other advanced chromatographic techniques can be applied for stereoisomer resolution. Supercritical Fluid Chromatography (SFC), often combined with effective CSPs, is recognized for its ability to resolve enantiomers, particularly for compounds challenging to separate by traditional LC nih.govnumberanalytics.com. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines chiral separation with sensitive detection and identification of enantiomers numberanalytics.com. These advanced methods offer potential advantages in terms of resolution, efficiency, and sensitivity for the analysis of this compound and its stereoisomer.
Enantiomeric discrimination refers to the different interactions or behaviors exhibited by enantiomers in a chiral environment acs.orgscribd.com. In the context of chromatography, this discrimination is the basis for separation nih.govwikipedia.org. Van't Hoff analysis is a thermodynamic approach that can be performed to evaluate the contributions of enthalpy and entropy to the chiral discrimination process during chromatographic separation nih.govacs.orgscribd.comdntb.gov.uasemanticscholar.org. By studying the effect of temperature on retention factors, researchers can gain insights into the thermodynamics of the interactions between the enantiomers and the chiral stationary phase nih.govacs.org. This analysis helps in understanding the mechanism of chiral recognition and optimizing separation conditions nih.govacs.org. Studies on the enantioseparation of Simendan using polysaccharide-based stationary phases have utilized Van't Hoff analysis to evaluate the chiral discrimination process nih.govsemanticscholar.org.
Molecular and Cellular Mechanisms of Action of Dextrosimendan
Myofilament Calcium Sensitization Dynamics
Calcium sensitization is a mechanism by which the force generated by cardiac muscle fibers at a given intracellular calcium concentration is increased. This effect is primarily mediated through interactions with the cardiac contractile protein machinery, particularly cardiac troponin C (cTnC).
Cardiac troponin C (cTnC) is the calcium-binding subunit of the troponin complex, which plays a crucial role in regulating cardiac muscle contraction and relaxation. The binding of calcium to cTnC triggers a conformational change that allows for the interaction between actin and myosin, leading to muscle contraction. acs.orgsciepub.com Compounds like dextrosimendan can influence this process by binding to cTnC and altering its affinity for calcium or modulating the downstream effects of calcium binding.
Studies investigating the interaction of simendan (B58184) stereoisomers with cTnC have provided evidence for stereoselective binding. Both levosimendan (B1675185) and this compound have been shown to interact with cTnC. In the absence of cardiac troponin I (cTnI), both stereoisomers interacted with both the N-terminal and C-terminal domains of cTnC. researchgate.netsciepub.com However, in the presence of peptides corresponding to regions of cTnI (specifically cTnI-(32-79) and cTnI-(128-180)), the binding of both levosimendan and this compound to the C-terminal domain of cTnC was blocked, with binding only observable to the N-terminal domain. researchgate.netsciepub.com this compound has shown a significantly higher affinity for site 2 in the C-domain of cTnC compared to levosimendan in the absence of cTnI, although both isomers had the same low affinity in the presence of cTnI peptides. researchgate.net This suggests that the presence of cTnI influences the binding profile of both enantiomers to cTnC domains. The calcium-sensitizing effect of levosimendan is thought to be partly due to stereoselective binding to the N domain of cTnC. acs.orgnih.gov
The interaction of this compound with cTnC influences the function of myocardial contractile proteins, ultimately affecting muscle contraction. By binding to cTnC, this compound can alter the calcium sensitivity of the myofilaments, meaning that a lower or higher concentration of calcium is required to achieve a certain level of contractile force. Studies using skinned cardiac fibers from guinea pigs have demonstrated the effects of this compound on the cardiac contractile apparatus. researchgate.netsciepub.com
A comparative analysis of the calcium sensitizing potency of this compound and levosimendan reveals significant differences. Research using skinned fibers from guinea pig hearts showed that levosimendan was more effective as a calcium sensitizer (B1316253) than this compound. researchgate.netsciepub.com
The half maximal effective concentrations (EC50) for increasing isometric force production (at pCa 6.2) in permeabilized guinea-pig cardiomyocytes were 8.4 nM for levosimendan and 0.64 µM for this compound. nih.gov This indicates a substantial difference in potency, with levosimendan being approximately 76 times more potent than this compound in terms of calcium sensitization in this model. nih.gov In intact papillary muscles, the potency difference in positive inotropic effects was approximately 47 times, with EC50 values of 60 nM for levosimendan and 2.8 µM for this compound. nih.gov
The difference in efficacy as calcium sensitizers is linked to the differential binding behavior of the two stereoisomers to cTnC. researchgate.netsciepub.com
| Compound | EC50 (nM) in Permeabilized Cardiomyocytes (pCa 6.2) | EC50 (µM) in Permeabilized Cardiomyocytes (pCa 6.2) | Relative Potency (Levosimendan vs this compound) |
| Levosimendan | 8.4 | 0.0084 | 76 |
| This compound | 640 | 0.64 | 1 |
Note: Data derived from increasing isometric force production at pCa 6.2. nih.gov
| Compound | EC50 (nM) in Papillary Muscles | EC50 (µM) in Papillary Muscles | Relative Potency (Levosimendan vs this compound) |
| Levosimendan | 60 | 0.06 | 47 |
| This compound | 2800 | 2.8 | 1 |
Note: Data derived from increasing twitch tension. nih.gov
Interaction with Cardiac Troponin C (cTnC)
Adenosine (B11128) Triphosphate-Sensitive Potassium (KATP) Channel Modulation
ATP-sensitive potassium (KATP) channels are ion channels that are regulated by the intracellular concentration of ATP. mdpi.comox.ac.uk These channels are found in various tissues, including the heart and vascular smooth muscle, where they play a role in coupling cellular metabolism to electrical activity. mdpi.comox.ac.ukkup.at Modulation of KATP channels can influence cellular membrane potential and downstream physiological processes.
Both extracellular (plasma membrane) and mitochondrial KATP channels are targets for pharmacological modulation. KATP channels in vascular smooth muscle contribute to the regulation of vascular tone; their opening leads to membrane hyperpolarization and vasorelaxation. kup.at Mitochondrial KATP channels are located in the inner mitochondrial membrane and are involved in regulating mitochondrial function and protecting cells against ischemic damage. mdpi.combibliotekanauki.plresearchgate.net
| Channel Type | Location | Role | This compound Interaction |
| Extracellular KATP | Plasma membrane | Regulates membrane potential, vascular tone (in smooth muscle) kup.at | Potential interaction; comparative data with levosimendan needed for specific potency/efficacy. |
| Mitochondrial KATP | Inner mitochondrial membrane | Regulates mitochondrial function, cardioprotection against ischemia mdpi.combibliotekanauki.plresearchgate.net | Potential interaction; comparative data with levosimendan needed for specific potency/efficacy. May be involved in anti-inflammatory effects. researchgate.net |
Role in Cellular Ion Homeostasis
While the primary mechanism of action of its stereoisomer, levosimendan, involves calcium sensitization, affecting calcium homeostasis by increasing the sensitivity of troponin C to calcium, research has also explored the effects of this compound on cellular ion regulation. nih.govwikipedia.orgresearchgate.net Studies comparing the enantiomers have shown that levosimendan has a significantly greater affinity for myocardial troponin C than this compound. nih.gov The potency difference in calcium sensitization between levosimendan and this compound has been reported to be substantial, with levosimendan being considerably more potent. nih.govresearchgate.net
However, both levosimendan and this compound have been shown to act as KATP channel openers at similar concentrations. nih.gov Opening of KATP channels can influence cellular ion homeostasis, particularly potassium flux across membranes. It has been suggested that the opening of KATP channels may contribute to some of the observed effects of simendans, such as decreasing iNOS expression. nih.gov
Phosphodiesterase (PDE) Inhibition Profiles
This compound interacts with phosphodiesterase enzymes, which are crucial regulators of intracellular cyclic nucleotide levels, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgwikipedia.org These cyclic nucleotides act as second messengers involved in a wide range of cellular processes. wikipedia.orgwikipedia.org
Stereoselective Inhibition of Specific Phosphodiesterase Isoforms (e.g., PDE3)
Phosphodiesterase 3 (PDE3) is a key isoform involved in regulating cardiac contractility and smooth muscle tone by hydrolyzing cAMP. lipidmaps.orgnih.gov Studies have investigated the stereoselective inhibition of PDE3 by the simendan enantiomers. A major difference in the relative pharmacological potencies of levosimendan and this compound has been observed when assaying their inhibitory effects on PDE3 purified from guinea pig left ventricle. researchgate.net Levosimendan has been found to be a significantly more potent PDE3 inhibitor than this compound. nih.govresearchgate.net For instance, one study reported levosimendan to be 427 times more potent than this compound in inhibiting PDE3, with IC50 values of 7.5 nM and 3.2 µM, respectively. researchgate.net This stereoselective difference in PDE3 inhibition suggests that while levosimendan exerts a notable effect on cAMP hydrolysis via PDE3, this compound's inhibitory effect on this specific isoform is considerably less pronounced.
Broader Spectrum PDE Interactions and Cyclic Nucleotide Signaling
Beyond PDE3, phosphodiesterases comprise a superfamily of enzymes with various isoforms (PDE1-11), each exhibiting different substrate specificities (cAMP or cGMP) and tissue distributions. wikipedia.orgwikipedia.org While the potent inhibition of PDE3 is a characteristic primarily associated with levosimendan, the potential for this compound to interact with other PDE isoforms or influence cyclic nucleotide signaling through alternative mechanisms has been considered in research exploring its broader cellular effects. nih.gov The modulation of cAMP and cGMP levels through PDE inhibition can impact numerous downstream signaling pathways, affecting processes like smooth muscle relaxation, platelet aggregation, and immune responses. wikipedia.orgwikipedia.org Although this compound is significantly less potent than levosimendan in inhibiting PDE3, its effects on other PDE isoforms or its indirect influence on cyclic nucleotide signaling pathways warrant further investigation to fully understand its cellular impact.
Intracellular Signaling Pathway Modulation
This compound has been shown to modulate intracellular signaling pathways, particularly those involved in inflammatory responses.
Regulation of Nuclear Factor-kappa B (NF-κB) Dependent Transcription
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammatory and immune responses. wikipedia.org Activation of NF-κB leads to the transcription of pro-inflammatory mediators. wikipedia.org Research has demonstrated that both levosimendan and this compound can inhibit NF-κB-mediated transcription. nih.govnih.gov Studies using luciferase reporter constructs have shown that simendans decrease NF-κB-mediated transcription in a dose-dependent manner in cells exposed to inflammatory stimuli. nih.govnih.gov this compound was found to be somewhat more potent than levosimendan in inhibiting NF-κB-mediated transcription in certain cell lines. nih.gov This suggests that this compound possesses the ability to downregulate inflammatory gene expression by interfering with the NF-κB signaling pathway.
Impact on Inducible Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. rndsystems.com Excessive NO production by iNOS can contribute to pathological conditions, including the cardiodepression observed in septic shock and potentially in heart failure. nih.gov The expression of the iNOS gene is regulated, in part, by NF-κB-dependent transcription. researchgate.net Studies have investigated the effects of simendans on iNOS expression and NO production. Both levosimendan and this compound have been shown to decrease NO production in a dose-dependent manner in cells exposed to inflammatory stimuli. nih.govnih.gov This reduction in NO production was accompanied by a decrease in iNOS protein and mRNA expression. nih.govnih.gov Further research indicated that the simendans decreased iNOS promoter activity, consistent with their inhibitory action on NF-κB-mediated transcription. nih.govnih.gov this compound was observed to be slightly more potent than levosimendan in inhibiting NO production and iNOS expression in certain cell types. nih.gov These findings suggest that this compound can mitigate excessive NO production during inflammation by downregulating iNOS expression, likely through the inhibition of NF-κB-dependent transcriptional mechanisms. nih.govnih.govresearchgate.net
Activation of c-Jun NH2-terminal Kinase (JNK) Pathways
The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, involved in various cellular processes including stress responses, inflammation, and apoptosis. mdpi.comanygenes.comresearchgate.net JNK can be activated by diverse stimuli, including inflammatory cytokines. mdpi.comanygenes.comnih.gov Upon activation, JNK phosphorylates downstream targets, including the transcription factor c-Jun, which can influence gene expression related to inflammation and other cellular functions. mdpi.comresearchgate.net
Research investigating the effects of simendans (including both levosimendan and this compound) on inflammatory responses has explored their influence on signaling pathways like NF-κB and potentially JNK. While the primary focus of some studies has been on levosimendan's effects, the inclusion of this compound in comparative studies provides insight into its potential to modulate these pathways. One study indicated that simendans downregulated NF-κB-dependent transcription, which is often linked to the induction of pro-inflammatory mediators. nih.gov Although the direct activation of JNK pathways specifically by this compound is not as extensively documented as for other stimuli, its involvement in modulating inflammatory responses suggests potential interactions with stress-activated pathways like JNK.
Influence on Rho-kinase Signaling Cascade
The Rho/Rho-kinase (ROCK) signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell migration, and gene expression. revespcardiol.orgfrontiersin.orgnih.gov Rho kinases are downstream effectors of the small GTPase RhoA. frontiersin.orgnih.gov Activation of this pathway is involved in processes relevant to cardiovascular function and cellular responses to stress. revespcardiol.orgnih.gov
While the influence of this compound specifically on the Rho-kinase signaling cascade is not as widely reported as its effects on other pathways, studies on related compounds or in specific cellular contexts might provide indirect evidence or suggest potential areas of investigation. The broader class of compounds to which simendans belong can have diverse cellular effects, and the modulation of contractile elements, a known function influenced by Rho-kinase, is relevant in the context of cardiovascular agents.
Modulation of Inflammatory Cytokine Production (e.g., Interleukin-6, TNF-α)
This compound, along with levosimendan, has been shown to modulate the production of inflammatory cytokines. nih.gov Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play significant roles in inflammatory responses and are implicated in various disease states, including heart failure and sepsis. nih.govmdpi.comthermofisher.com
Studies have demonstrated that both levosimendan and this compound can decrease the production of certain inflammatory mediators. For instance, in experimental settings using macrophages exposed to inflammatory stimuli, both enantiomers decreased nitric oxide (NO) production and reduced the expression of inducible NOS (iNOS). nih.gov They also inhibited NF-κB-mediated transcription, a pathway crucial for the expression of many pro-inflammatory genes. nih.gov While the effect on TNF-α synthesis was not significant in one study, simendans were shown to slightly reduce IL-6 production. nih.gov This modulation of inflammatory cytokine production suggests a potential anti-inflammatory effect of this compound. nih.govimperial.ac.uk
Table 1: Effects of Simendans on Inflammatory Factors in J774 Macrophages Stimulated by LPS (Illustrative Data based on Search Results)
| Inflammatory Factor | Effect of Levosimendan (10 µM) | Effect of this compound (10 µM) |
| NO Production | Decreased | Decreased |
| iNOS Expression (Protein & mRNA) | Decreased | Decreased |
| NF-κB-mediated transcription | Inhibited | Inhibited |
| TNF-α Production | Not significantly changed (<10% decrease) | Not significantly changed (<10% decrease) |
| IL-6 Production | Slightly reduced | Slightly reduced |
Note: This table is illustrative and based on findings from a specific study nih.gov. Actual experimental data may vary depending on the model system and conditions.
Protein Binding Interactions
The binding of a drug to proteins, both in plasma and within cells, is a critical factor influencing its pharmacokinetics and pharmacodynamics. cambridgemedchemconsulting.comwikipedia.orgslideshare.netijpsjournal.comcore.ac.uk Protein binding affects the distribution, metabolism, and excretion of a compound, as generally only the unbound fraction is free to exert pharmacological effects and be cleared from the body. cambridgemedchemconsulting.comwikipedia.orgslideshare.netcore.ac.ukuomustansiriyah.edu.iqxenotech.com
Plasma protein binding primarily involves proteins such as human serum albumin (HSA), alpha-1 acid glycoprotein (B1211001) (AAG), lipoproteins, and globulins. wikipedia.orgslideshare.netcore.ac.uknih.gov Albumin is a major binding protein, particularly for acidic and neutral drugs, while AAG tends to bind basic drugs. wikipedia.orgxenotech.comnih.gov The extent of protein binding can vary significantly between compounds.
While specific data on this compound's protein binding is limited in the search results, information on its enantiomer, levosimendan, can provide some context, assuming similar binding characteristics due to their structural similarity. Levosimendan is reported to have high plasma protein binding, approximately 97-98%, primarily to albumin. wikipedia.orgmims.com This suggests that this compound may also exhibit significant binding to plasma proteins, particularly albumin. mims.com Binding to cellular proteins can also occur, influencing intracellular distribution and localization. jiwaji.edu
High plasma protein binding can have several implications. It can restrict the distribution of the drug to tissues, as only the unbound fraction can readily cross biological membranes. cambridgemedchemconsulting.comuomustansiriyah.edu.iqjiwaji.edu This can lead to a lower volume of distribution. cambridgemedchemconsulting.comuomustansiriyah.edu.iq Protein binding can also influence the rate of metabolism and excretion, as the bound fraction is generally protected from enzymatic degradation and glomerular filtration. cambridgemedchemconsulting.comwikipedia.orguomustansiriyah.edu.iqjiwaji.edu The bound protein complex can act as a reservoir, slowly releasing the free drug over time and potentially prolonging its half-life. wikipedia.orguomustansiriyah.edu.iqjiwaji.edu
Crucially, only the unbound fraction of the drug is considered pharmacologically active and available to interact with its molecular targets at the site of action. cambridgemedchemconsulting.comwikipedia.orgslideshare.netcore.ac.ukxenotech.com Therefore, the extent of protein binding directly impacts the effective concentration of the drug at its target site and thus its pharmacological activity. cambridgemedchemconsulting.comslideshare.netuomustansiriyah.edu.iq Changes in protein binding due to factors like disease states (e.g., hypoalbuminemia), drug interactions (competition for binding sites), or variations in protein levels can alter the unbound fraction and potentially lead to altered efficacy or toxicity. wikipedia.orgslideshare.netijpsjournal.comuomustansiriyah.edu.iqfrontiersin.org While specific implications for this compound's subcellular localization and pharmacological activity based on its protein binding require direct investigation, the general principles of protein binding effects on drug disposition and action would apply.
Table 2: General Implications of High Plasma Protein Binding
| Aspect | Implication of High Protein Binding |
| Distribution | Reduced distribution to tissues; lower volume of distribution. cambridgemedchemconsulting.comuomustansiriyah.edu.iqjiwaji.edu |
| Metabolism | Reduced rate of metabolism (unbound fraction is metabolized). cambridgemedchemconsulting.comwikipedia.orguomustansiriyah.edu.iqjiwaji.edu |
| Excretion | Reduced renal clearance (unbound fraction is filtered). cambridgemedchemconsulting.comuomustansiriyah.edu.iqjiwaji.edu |
| Half-life | Can potentially prolong elimination half-life. cambridgemedchemconsulting.comuomustansiriyah.edu.iqjiwaji.edu |
| Pharmacological Activity | Only the unbound fraction is active; impacts effective concentration at target. cambridgemedchemconsulting.comwikipedia.orgslideshare.netcore.ac.ukxenotech.com |
| Drug Interactions | Potential for displacement by other highly bound drugs. slideshare.netijpsjournal.comuomustansiriyah.edu.iq |
Preclinical Pharmacodynamics and Physiological Effects of Dextrosimendan
In Vitro Studies on Cellular and Tissue Contractility
In vitro studies have provided insights into the direct effects of Dextrosimendan on the contractility of isolated muscle tissues and cells, including cardiac and respiratory muscles.
Assessment in Isolated Cardiac Muscle Preparations (e.g., Papillary Muscles, Skinned Fibers)
Studies utilizing isolated cardiac muscle preparations have evaluated this compound's influence on contractility at the tissue and cellular levels. Investigations using skinned fibers obtained from guinea pig hearts compared the effects of Levosimendan (B1675185) and this compound on the cardiac contractile apparatus. These studies found Levosimendan to be more effective than this compound in increasing Ca2+-induced tension in this model. sciepub.comnih.govresearchgate.netsciepub.com The half-maximal effective concentration (EC50) values were reported as 0.3 µM for Levosimendan and 3 µM for this compound, indicating that this compound is approximately 10 times less potent than Levosimendan in enhancing calcium sensitivity in this preparation. sciepub.comnih.govresearchgate.netsciepub.com
Further research using permeabilized guinea-pig cardiomyocytes assessed the compounds' effects on isometric force production. At a pCa of 6.2, Levosimendan and this compound increased isometric force production with EC50 values of 8.4 nM and 0.64 µM, respectively, demonstrating a relative potency difference of 76 between the two stereoisomers in this specific assay. core.ac.uk
Studies in isolated rat ventricular myocytes have shown that this compound increased myocyte shortening, suggesting a positive inotropic effect at the cellular level. drugbank.com However, when compared to Levosimendan, this compound exhibits minimal or no significant calcium sensitizing effects on myofilaments. uni.lunih.govwfsahq.orgnih.gov The calcium-sensitizing effect of Levosimendan is partly attributed to its stereoselective binding to the N domain of cardiac troponin C (cTnC). researchgate.netnih.govacs.org Studies suggest that this compound has a significantly lower affinity for myocardial troponin C compared to Levosimendan, which contributes to its reduced calcium sensitizing potency. researchgate.netnih.govresearchgate.net
The comparative potency data from isolated cardiac muscle preparations are summarized in the table below:
| Preparation | Effect Measured | Levosimendan EC50 | This compound EC50 | Relative Potency (Levosimendan/Dextrosimendan) | Source(s) |
| Guinea pig skinned fibers | Ca2+-induced tension | 0.3 µM | 3 µM | ~10 | sciepub.comnih.govresearchgate.netsciepub.com |
| Permeabilized guinea-pig cardiomyocytes (pCa 6.2) | Isometric force production | 8.4 nM | 0.64 µM | ~76 | core.ac.uk |
Investigation in Respiratory Muscle Tissue (e.g., Diaphragm)
Preclinical investigations have also explored the effects of this compound on respiratory muscle tissue, particularly the diaphragm. Studies conducted in animal models have indicated that this compound can exert a positive inotropic effect on the diaphragm, suggesting a potential to enhance respiratory muscle contractility. mdpi.com These studies have assessed the influence of this compound on diaphragm contractility. jacc.org
In Vivo Assessment in Animal Models
In vivo studies using various animal models have been conducted to evaluate the systemic and organ-specific physiological effects of this compound.
Cardiac Function Modulation in Preclinical Models (e.g., Inotropic and Lusitropic Effects)
In vivo assessments in animal models have demonstrated this compound's ability to modulate cardiac function. In a rat model of heart failure, treatment with this compound was shown to improve cardiac function, exhibiting both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects. pharmaffiliates.com Similar beneficial effects, including positive inotropy and lusitropy, were observed in a canine model. researchgate.net Furthermore, research conducted in a pig model of heart failure indicated that this compound improved left ventricular function, enhancing both contractility and relaxation. d-nb.info While this compound demonstrates these positive effects on cardiac function in vivo, comparative studies with its enantiomer, Levosimendan, suggest that this compound's effects may be less potent or mediated through different mechanisms, which aligns with its lower calcium sensitizing activity observed in vitro. uni.lunih.govmedkoo.com
Vascular Effects in Animal Circulatory Systems (e.g., Vasodilation)
The effects of this compound on the vascular system have also been investigated in animal circulatory models. Preclinical research indicates that this compound can induce vasodilation. nih.gov Its influence on the vascular system has been a subject of investigation in these models. uni.lu
Organ Protective and Anti-Inflammatory Properties in Preclinical Settings
Preclinical studies have investigated the potential of this compound to exert protective effects on various organs and to modulate inflammatory responses in experimental models.
Anti-apoptotic Effects in Myocardial and Other Tissues
Research suggests that this compound, like levosimendan, may possess anti-apoptotic properties in various tissues, including the myocardium. Apoptosis, or programmed cell death, plays a significant role in the pathogenesis of various conditions, such as heart failure and ischemia-reperfusion injury. Studies on myocardial ischemia-reperfusion injury models have explored strategies to reduce cardiomyocyte apoptosis as a means of cardioprotection. nih.govnih.gov While direct studies specifically detailing this compound's anti-apoptotic effects were not extensively found in the search results, the known anti-apoptotic actions of its stereoisomer, levosimendan, in myocardial tissue and other contexts researchgate.netresearchgate.net suggest a potential for similar effects, given their structural relationship. For instance, studies on other compounds have demonstrated that reducing inflammation and activating anti-apoptotic pathways can protect various organs. nih.goveuropeanreview.org
Anti-inflammatory Actions in Experimental Models of Systemic Inflammation (e.g., Sepsis)
This compound has demonstrated anti-inflammatory actions in experimental models of systemic inflammation, such as sepsis. Sepsis is characterized by a dysregulated inflammatory response to infection. nih.gov Studies comparing levosimendan and this compound have shown that both compounds can decrease nitric oxide (NO) production in a dose-dependent manner in cells exposed to inflammatory stimuli. researchgate.netresearchgate.netnih.gov They also reduced the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, an enzyme responsible for NO production in inflammatory conditions. researchgate.netresearchgate.netnih.govtuni.fi Furthermore, both stereoisomers were found to decrease iNOS promoter activity and inhibit NF-κB-mediated transcription, a key pathway involved in inflammatory responses. researchgate.netresearchgate.netnih.gov While their effects on IL-6 production were slight, neither compound affected TNF-alpha synthesis in these in vitro settings. researchgate.netresearchgate.netnih.gov Experimental models of sepsis, often induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), are used to study inflammatory responses and potential therapeutic interventions. nih.govnih.govpreprints.org
Data from a study investigating the effects of levosimendan and this compound on inflammatory markers in response to stimuli:
| Compound | Effect on NO Production (in vitro) | Effect on iNOS Expression (in vitro) | Effect on NF-κB-mediated Transcription (in vitro) | Effect on IL-6 Production (in vitro) | Effect on TNF-alpha Synthesis (in vitro) |
| This compound | Decreased (dose-dependent) | Decreased | Inhibited | Slightly reduced | No effect |
| Levosimendan | Decreased (dose-dependent) | Decreased | Inhibited | Slightly reduced | No effect |
Effects on Oxidative Tissue Damage in Animal Models
Preclinical studies have also explored the effects of simendans on oxidative tissue damage in animal models. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to tissue injury in various pathological conditions, including sepsis and ischemia-reperfusion injury. imperial.ac.ukmdpi.comnih.govmdpi.comopenveterinaryjournal.com Levosimendan has been shown to attenuate oxidative tissue damage in preclinical studies, including in animal models of sepsis. imperial.ac.uk Given the structural similarity and some shared pharmacological properties with levosimendan, this compound may also influence oxidative stress markers, although specific detailed findings on this compound's direct effects on oxidative tissue damage were not prominently featured in the search results. Animal models are crucial for studying oxidative stress and potential therapeutic interventions. mdpi.comnih.govmdpi.comopenveterinaryjournal.com
Comparative Pharmacological Efficacy of this compound Versus Levosimendan in Preclinical Studies
Comparative studies in preclinical settings have highlighted differences in the pharmacological efficacy between this compound and levosimendan. Levosimendan is recognized as a more potent calcium sensitizer (B1316253) than this compound. researchgate.netnih.govcore.ac.uk The difference in potency regarding calcium sensitization has been reported to be substantial. researchgate.netnih.gov Furthermore, levosimendan has shown significantly greater inhibitory effects on phosphodiesterase 3 (PDE3) compared to this compound. researchgate.netnih.gov One study indicated that levosimendan was 427 times more potent than this compound in inhibiting PDE3. researchgate.netnih.gov
However, when examining their inhibitory effects on iNOS expression and NO production in response to inflammatory stimuli, the potencies of this compound and levosimendan were found to be approximately similar. researchgate.netnih.gov This suggests that while levosimendan is more potent in its primary inotropic and vasodilatory mechanisms (calcium sensitization and PDE3 inhibition), both stereoisomers exhibit comparable anti-inflammatory effects in terms of modulating the iNOS/NO pathway.
The stereoselective interaction with cardiac troponin C (cTnC) is believed to contribute to the differing potencies. Levosimendan has been shown to have a significantly higher affinity for the N-domain of isolated cTnC compared to this compound. core.ac.uk This difference in binding affinity to cTnC, which plays a key role in calcium-dependent muscle contraction, helps explain the greater calcium-sensitizing effect of levosimendan.
Comparative potency data from preclinical studies:
| Pharmacological Effect | Levosimendan Potency vs. This compound | Reference(s) |
| Calcium Sensitization | More potent (Potency difference ~76) | researchgate.netnih.gov |
| PDE3 Inhibition | Significantly more potent (~427 times) | researchgate.netnih.gov |
| Inhibition of iNOS Expression/NO Production | Approximately similar potency | researchgate.netnih.gov |
| Affinity for cTnC (N-domain) | Order of magnitude higher affinity | core.ac.uk |
These preclinical findings underscore that while this compound shares some properties with levosimendan, particularly in modulating inflammatory pathways, it is considerably less potent as a calcium sensitizer and PDE3 inhibitor. This difference in potency is a key reason why levosimendan, and not this compound, is used clinically for its inotropic effects. researchgate.netnih.gov
Preclinical Pharmacokinetics and Biotransformation of Dextrosimendan
Absorption and Distribution Studies in Non-Human Species
Preclinical studies in various animal models have characterized the absorption and distribution profile of simendan (B58184) and its enantiomers.
Following oral administration in dogs, the bioavailability of levosimendan (B1675185) has been reported to be high, ranging from 71% to 86%, suggesting efficient absorption from the gastrointestinal tract. nih.gov Given the structural similarity and the general observation of comparable pharmacokinetic profiles, it is anticipated that dextrosimendan also exhibits good oral absorption.
Distribution studies in anesthetized dogs, utilizing the radioactive microsphere technique, have examined the effects of levosimendan on regional blood flow. These investigations revealed increased blood flow to the renal medulla, small intestine, and liver. nih.gov Additionally, both levosimendan and another inodilator, pimobendan, were found to reduce cerebral vascular resistance. nih.gov While these studies focused on the pharmacologically active enantiomer, they provide a general understanding of the distribution of the parent compound structure.
| Parameter | Value (for Simendan) | Comment |
|---|---|---|
| Volume of Distribution at Steady State (Vss) | 12.8 - 28.4 L | Minor differences observed between enantiomers. nih.gov |
| Elimination Half-life (t1/2β) | 0.83 - 1.77 hours | Minor differences observed between enantiomers. nih.gov |
Metabolic Pathways and Metabolite Characterization in Preclinical Models
The biotransformation of simendan is complex and involves several key metabolic steps. The primary metabolic pathway for levosimendan, which is presumed to be similar for this compound, occurs in the lower gastrointestinal tract. nih.gov Here, the parent molecule is reduced by intestinal bacteria to an aminophenylpyridazinone derivative, known as OR-1855. researchgate.net This intermediate metabolite is then absorbed and undergoes acetylation in the body to form N-acetylated conjugate, OR-1896. researchgate.net
Further metabolism of OR-1896 has been investigated in both rats and humans. nih.gov In these studies, additional biotransformation products were identified, including N-hydroxylated OR-1896 and N-hydroxylated OR-1855. nih.gov These hydroxylated metabolites can then undergo further conjugation to form glucuronide or sulphate conjugates. nih.gov A notable difference between the species was a lower abundance of OR-1855-related metabolites in rats compared to humans. nih.gov
The key metabolites in the biotransformation of simendan are outlined in the table below. It is important to note that while this pathway has been elucidated primarily through studies with levosimendan, the enzymatic processes involved are not expected to be highly stereoselective for this molecule, suggesting a similar metabolic fate for this compound.
| Metabolite | Description | Formation Pathway |
|---|---|---|
| OR-1855 | Aminophenylpyridazinone derivative | Reduction of the parent compound by intestinal microflora. researchgate.net |
| OR-1896 | N-acetylated conjugate of OR-1855 | Acetylation of OR-1855. researchgate.net |
| N-hydroxylated OR-1896 | Hydroxylated metabolite of OR-1896 | N-hydroxylation of OR-1896. nih.gov |
| N-hydroxylated OR-1855 | Hydroxylated metabolite of OR-1855 | N-hydroxylation of OR-1855. nih.gov |
| Glucuronide/Sulphate Conjugates | Phase II conjugation products | Conjugation of hydroxylated metabolites. nih.gov |
Excretion Routes in Animal Systems
Studies in both rats and humans have demonstrated that the primary route of excretion for simendan and its metabolites is through the urine. nih.gov Following administration of radiolabelled OR-1896 to rats, approximately 69% of the radioactivity was recovered in the urine. nih.gov In humans, this figure was even higher, at about 87%. nih.gov
In rats, OR-1896 was a major compound found in the urine. nih.gov The fecal metabolite profile in rats was similar to that observed in the urine. nih.gov In humans, fecal excretion accounted for a smaller portion of the administered dose, and the primary compounds detected in feces were OR-1896 and OR-1855. researchgate.netnih.gov These findings suggest that renal excretion is the predominant pathway for the elimination of this compound and its metabolites from the body.
Advanced Analytical and Research Methodologies for Dextrosimendan
Bioanalytical Quantification and Detection Techniques
Bioanalytical techniques are essential for detecting and quantifying compounds in biological matrices. These methods are often highly sensitive and selective to differentiate the analyte from complex biological components. Analytical techniques such as chromatography, spectroscopy, and mass spectrometry are used to identify and characterize impurities, including dextrosimendan, in related compounds like levosimendan (B1675185). daicelpharmastandards.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry (MS). This coupling allows for the separation of complex mixtures and the subsequent identification and quantification of individual components based on their mass-to-charge ratio. HPLC-MS is an effective analytical technique for determining the composition and purity of chemicals, offering high sensitivity and precision for quantitative analyses. measurlabs.com The combination of HPLC and MS provides capabilities in physical separation and mass analysis, yielding accurate data on sample composition. measurlabs.com HPLC-MS can be used for identifying unknown components. measurlabs.com
In the context of simendan (B58184) enantiomers, HPLC with ultraviolet detection using polysaccharide-based chiral stationary phases in polar organic mode has been described for enantiomeric separation. Different chiral columns and mobile phase compositions have been screened to achieve optimal separation of levosimendan and this compound. nih.gov Increasing the temperature has been found to improve enantioresolution on certain chiral columns. nih.gov A quantitative method for the resolution of this compound has been established and validated using this approach, which can serve as a reference for determining this compound in levosimendan products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for separating and analyzing volatile and semi-volatile compounds. filab.fr GC-MS/MS, or tandem mass spectrometry, provides increased selectivity and sensitivity by allowing for the fragmentation of selected ions and detection of the resulting product ions. mdpi.com While GC-MS is particularly adapted for analyzing non-polar volatile compounds, its application to this compound would depend on the compound's volatility or suitability for derivatization to increase volatility. filab.fr GC-MS/MS has been applied in high-throughput screening for other types of compounds, demonstrating its sensitivity and ability to detect and quantify substances at low concentrations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and understanding the interactions of molecules. It provides detailed information about the arrangement of atoms within a molecule and how it behaves in solution or in the presence of other molecules. nih.gov Both 1H NMR and 13C NMR are used in the characterization of compounds, including impurities like this compound. daicelpharmastandards.com
NMR spectroscopy, specifically two-dimensional 1H−15N HSQC NMR spectroscopy, has been utilized to monitor the binding of levosimendan and its analogues to cardiac Troponin C (cTnC) in complex with cardiac Troponin I (cTnI). nih.gov This technique allows for the detection of subtle chemical shift changes in the protein backbone amides upon drug binding, providing insights into the interaction sites. nih.gov Studies on the action of simendan stereoisomers, including this compound, on cTnC have provided evidence regarding their binding to the N domain of cTnC, highlighting the stereoselective nature of levosimendan's calcium-sensitizing effect. nih.govsciepub.com Spectroscopic data can support the formation of specific bonds, such as thioimidate bonds, between proteins and nitrile-containing compounds like those related to simendan. acs.org
Other Spectroscopic and Chromatographic Characterization Methods
Beyond HPLC-MS, GC-MS/MS, and NMR, other spectroscopic and chromatographic methods contribute to the characterization of this compound. Techniques such as Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. daicelpharmastandards.com Various chromatographic techniques, including Thin Layer Chromatography (TLC), can be employed for separation and analysis. researchgate.netresearchgate.net Capillary electrophoresis (CE) is another separation technique that has been used for the enantiomeric analysis of simendan. researchgate.netresearchgate.net High-resolution mass spectrometry is also a valuable tool for verifying the mass of compounds. researchgate.net
In Vitro Binding and Affinity Assays for Target Interaction Elucidation
In vitro binding and affinity assays are fundamental tools for studying the interaction between a compound and its biological target. These assays help to elucidate the binding site, the strength of the interaction (affinity), and the selectivity of the compound for its target. chelatec.comnih.govbmglabtech.com
Binding assays measure the interaction of a compound, sometimes radiolabeled, with its specific target. chelatec.com Affinity binding assays are used to determine the strength of binding, often expressed as the equilibrium dissociation constant (KD), which represents the concentration of ligand at which half of the binding sites are occupied at equilibrium. bmglabtech.com Competitive binding assays can be developed to screen compounds and determine their ability to compete with a known ligand for the binding site, yielding an IC50 value, another indicator of receptor affinity. nih.govbmglabtech.com
Computational Modeling and Molecular Dynamics Simulations in Drug Discovery
Computational modeling and molecular dynamics (MD) simulations play an increasingly significant role in drug discovery and research. These in silico techniques provide insights into molecular behavior, interactions, and properties that can complement and guide experimental studies. nih.govmdpi.comdrug-dev.comnih.govmdpi.com
Computational methods are employed to predict pharmacokinetic properties, screen potential drug candidates, and understand molecular interactions at a detailed level. mdpi.comdrug-dev.combioscipublisher.com Molecular dynamics simulations specifically simulate the interactions between molecules over time, providing dynamic information about conformational changes, binding events, and the behavior of molecules in various environments. nih.govmdpi.comyoutube.comnih.govyoutube.com
In the context of drug discovery, computational modeling can be used to predict the interaction between drugs and their targets, optimize lead compounds, and assess drug-target affinities. bioscipublisher.com MD simulations can capture the behavior of biomolecular systems in atomic detail, aiding in deciphering functional mechanisms and uncovering structural bases for interactions. nih.gov While specific published studies detailing computational modeling or molecular dynamics simulations solely focused on this compound are less prevalent than those for levosimendan, these techniques are broadly applicable to understanding the behavior and interactions of drug stereoisomers and impurities. Computational approaches can help predict and visualize molecular-level interactions responsible for the behavior of drug systems. drug-dev.com
Ligand-Protein Docking for Target Identification and Validation
Ligand-protein docking is a computational technique used to predict the preferred orientation and position of a ligand when it is bound to a protein receptor or enzyme wikipedia.orgrsc.org. This method is crucial in pharmaceutical research for understanding molecular interactions and identifying potential binding sites. In the context of simendan and its enantiomers, including this compound, cardiac troponin C (cTnC) has been identified as a key target protein acs.orgresearchgate.netacs.org. Docking studies can help to elucidate how this compound interacts with cTnC or other potential targets, providing insights into its lower potency compared to levosimendan acs.orgacs.org. These studies can involve determining the binding pose and estimating the binding affinity of the ligand to the protein's active site rsc.orgmdpi.com. While specific detailed docking studies solely focused on this compound are less prevalent in the search results compared to levosimendan, the principle of ligand-protein docking is a standard approach for analyzing the binding of small molecules like simendan enantiomers to their protein targets, such as the N-domain of cTnC acs.org. The goal is to predict the complex's structure and the energy of the interaction wikipedia.orgrsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical models correlating the chemical structure of compounds with their biological activity jocpr.comwikipedia.orgnih.govresearchgate.net. This technique is widely used in drug discovery to predict the activity of new compounds and to understand how structural modifications influence biological effects jocpr.commdpi.com. While direct QSAR studies specifically centered on a series of this compound derivatives were not prominently found in the search results, QSAR methodologies are broadly applicable to series of related compounds, including analogs of simendan researchgate.net. QSAR models utilize molecular descriptors that quantify various physicochemical and structural properties of the compounds jocpr.comwikipedia.org. By establishing a relationship between these descriptors and the observed biological activity (e.g., calcium sensitization or phosphodiesterase inhibition), QSAR models can help in designing novel derivatives with potentially improved or altered activity profiles jocpr.commdpi.com. These models can provide insights into the structural features that are important for interaction with the biological target jocpr.comnih.gov. Although specific data tables for this compound derivative QSAR were not retrieved, the methodology is a standard tool in medicinal chemistry for optimizing lead compounds based on structural modifications jocpr.commdpi.com.
Virtual Screening Approaches for Novel this compound Analogs
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target wikipedia.orgmdpi.comnih.gov. This approach can be employed to discover novel analogs of this compound with potentially different or improved properties. VS can be either structure-based, utilizing the 3D structure of the target protein (often informed by docking studies), or ligand-based, using the structural properties of known active compounds (potentially informed by QSAR) mdpi.comsib.swiss. By computationally screening libraries of compounds, researchers can prioritize those with structural similarities to this compound or those predicted to bind to the same target, such as cTnC acs.orgnih.gov. This significantly reduces the number of compounds that need to be synthesized and experimentally tested, accelerating the drug discovery process mdpi.comjocpr.com. While the search results did not yield specific examples of large-scale virtual screening campaigns explicitly focused on finding novel this compound analogs, the methodology is a standard practice in the field of computer-aided drug design and could be applied to explore chemical space around the this compound scaffold to identify compounds with desired properties mdpi.comnih.govsib.swiss.
Future Directions and Emerging Research Avenues for Dextrosimendan
Elucidation of Novel Molecular Targets and Signaling Pathways
While levosimendan's primary mechanism involves calcium sensitization of cardiac troponin C (cTnC) and opening of ATP-sensitive potassium (KATP) channels, research into dextrosimendan suggests both shared and distinct molecular interactions. Studies have shown that both levosimendan (B1675185) and this compound interact with cTnC, although levosimendan exhibits a significantly higher affinity and potency in increasing calcium sensitivity nih.govwikipedia.orghmdb.camicrobenotes.comwikipedia.org. Investigations into the binding of simendan (B58184) stereoisomers on cTnC have revealed differences in their interaction with the C- and N-domains of isolated cTnC, particularly in the absence of cardiac troponin I (cTnI) nih.gov. Further research is needed to fully elucidate the precise binding sites and conformational changes induced by this compound on the cardiac myofilament proteins and how these differ from levosimendan at a molecular level.
Beyond calcium sensitization, research indicates that this compound, similar to levosimendan, can modulate inflammatory signaling pathways. Both stereoisomers have been shown to decrease nitric oxide (NO) production in a dose-dependent manner in macrophages and fibroblasts exposed to inflammatory stimuli nih.govwikipedia.org. This effect appears to be mediated, at least in part, by downregulating NF-κB-dependent transcription and inhibiting inducible nitric oxide synthase (iNOS) promoter activity wikipedia.orgnih.govuni.lu. Future studies could explore other signaling pathways influenced by this compound, potentially including those related to oxidative stress and apoptosis, building upon findings observed with levosimendan in various experimental models nih.govnih.govfishersci.ca.
Exploration of Potential Therapeutic Applications in Non-Cardiovascular Preclinical Models
Emerging research suggests potential therapeutic applications for this compound in conditions beyond cardiovascular disease, particularly in inflammatory and immune-mediated disorders. This compound has demonstrated antieosinophilic activity. It has been shown to reduce bronchoalveolar lavage (BAL) eosinophilia in ovalbumin-sensitized mice and to reverse interleukin (IL)-5-afforded survival of human eosinophils by inducing apoptosis in vitro guidetopharmacology.orgwikiwand.com. This suggests a potential role in the treatment of eosinophilic inflammation, such as in asthma or other eosinophil-driven diseases guidetopharmacology.orgwikiwand.com.
Based on the observed anti-inflammatory effects of both simendan stereoisomers, further preclinical studies could investigate the potential of this compound in models of sepsis, acute lung injury, liver injury, and neuroinflammation wikipedia.orgnih.govuni.lufishersci.ca. Levosimendan has shown beneficial effects in some of these models by modulating inflammatory responses and reducing organ damage nih.govuni.lufishersci.ca. Exploring whether this compound shares these protective effects, and through which specific mechanisms, represents a significant avenue for future research.
Advanced Studies on Stereoisomer-Specific Biological Activities and Differential Mechanisms
Advanced studies are needed to fully characterize the stereoisomer-specific biological activities and the differential mechanisms underlying the effects of levosimendan and this compound. While both interact with cardiac troponin C, their potencies differ significantly, with levosimendan being considerably more potent in enhancing calcium sensitization wikipedia.orghmdb.cawikipedia.org. For instance, in guinea-pig cardiomyocytes, levosimendan increased isometric force production due to Ca2+-sensitization with an EC50 of 8.4 nM, while this compound had an EC50 of 0.64 µM, showing a relative potency difference of 76 wikipedia.org.
In contrast, studies on phosphodiesterase III inhibition have shown a much larger difference in potency, with levosimendan being about 427 times more potent than this compound (IC50 values of 7.5 nM and 3.2 µM, respectively) wikipedia.org. These findings support the hypothesis that the positive inotropic effects are primarily mediated by stereoselective calcium sensitization rather than phosphodiesterase inhibition wikipedia.org.
Further research is warranted to explore the stereospecificity of their interactions with other potential targets, such as KATP channels, and to understand how these differential interactions translate into distinct cellular and physiological responses nih.govlipidmaps.orgnih.govguidetopharmacology.org. Detailed comparative studies using techniques like site-directed mutagenesis and structural analysis can provide deeper insights into the molecular basis for the observed stereospecificity microbenotes.com.
Table 1: Comparison of Levosimendan and this compound Potency in Select Studies
| Activity | Levosimendan Potency (EC50/IC50) | This compound Potency (EC50/IC50) | Relative Potency (Levosimendan/Dextrosimendan) | Reference |
| Cardiac Ca2+ Sensitization | 8.4 nM | 0.64 µM | ~76 | wikipedia.org |
| Phosphodiesterase III Inhibition | 7.5 nM | 3.2 µM | ~427 | wikipedia.org |
| Inhibition of NO Production | Dose-dependent | Dose-dependent | Comparable in some studies | nih.govwikipedia.orgnih.gov |
Note: The values presented in this table are derived from specific experimental conditions and may vary depending on the model system used.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of omics technologies, such as proteomics and metabolomics, holds significant promise for future this compound research. These approaches can provide a comprehensive understanding of the global cellular and molecular changes induced by this compound treatment. Proteomics can help identify novel protein targets and signaling pathways affected by the compound, while metabolomics can reveal alterations in metabolic profiles associated with its pharmacological effects. Integrating data from different omics platforms can offer a systems-level view of this compound's actions, potentially uncovering previously unknown mechanisms and identifying biomarkers of response or off-target effects. Such studies could provide valuable insights into the pleiotropic effects of this compound and guide the exploration of new therapeutic applications.
Q & A
Q. What molecular mechanisms underlie Dextrosimendan's inhibition of iNOS expression in inflammatory models?
this compound suppresses iNOS promoter activity by downregulating NF-κB-mediated transcription, as demonstrated in LPS-stimulated macrophages and fibroblasts. Experimental validation includes EMSA (electrophoretic mobility shift assay) to measure transcription factor binding and luciferase reporter assays to quantify promoter activity . Dose-dependent inhibition of NO production (measured via Griess assay) and reduced iNOS mRNA stability further confirm its anti-inflammatory effects .
Q. How should researchers design in vitro experiments to evaluate this compound's dose-response effects?
Use LPS-stimulated J774 macrophages or L929 fibroblasts to model inflammation. Include a concentration gradient (e.g., 1–100 μM) of this compound, with controls for cytotoxicity (e.g., XTT assay). Measure outcomes like NO production (spectrophotometrically), iNOS protein (Western blot), and cytokine levels (ELISA) at defined timepoints (e.g., 6–24 hours post-treatment) .
Q. What statistical methods are appropriate for analyzing this compound's anti-inflammatory data?
Employ ANOVA with Dunnett’s post-hoc test for multi-group comparisons (e.g., varying doses). Report means ± SEM and ensure significance thresholds (e.g., p < 0.05) are predefined. For non-normal distributions, use non-parametric tests like Kruskal-Wallis .
Q. How do this compound and Levosimendan differ in modulating cytokine production?
While both isomers inhibit NF-κB-dependent pathways, this compound shows negligible effects on TNF-α synthesis but slightly reduces IL-5. Experimental differentiation requires parallel assays of cytokine-specific mRNA (RT-qPCR) and protein secretion (multiplex assays) .
Q. What controls are critical in studies of this compound's transcriptional regulation?
Include:
- Negative controls (unstimulated cells) to baseline inflammatory markers.
- NF-κB/STAT1 pathway inhibitors (e.g., BAY 11-7082 for NF-κB) to validate specificity.
- Reporter cell lines (e.g., L929-pNF-κB(luc)neo) to isolate transcriptional effects .
Advanced Research Questions
Q. How to resolve contradictions in this compound's effects on NF-κB nuclear translocation versus promoter activity?
Despite unchanged NF-κB nuclear translocation (per EMSA and immunofluorescence), this compound reduces NF-κB-driven luciferase activity. This suggests post-translocational modulation, such as cofactor interaction or chromatin remodeling. Use ChIP-seq to assess NF-κB binding dynamics or RNA Pol II recruitment .
Q. What experimental strategies isolate STAT1-independent mechanisms in iNOS suppression?
Employ STAT1-knockout models or siRNA-mediated silencing. Compare this compound’s efficacy in STAT1-null versus wild-type cells using GAS promoter-reporter assays and phospho-STAT1 Western blots .
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
In vivo models (e.g., septic shock rodents) may introduce pharmacokinetic variables (e.g., protein binding, metabolism). Pair tissue-specific iNOS measurements (immunohistochemistry) with plasma pharmacokinetics (LC-MS/MS) to correlate exposure and effect .
Q. What methodologies quantify this compound's impact on iNOS mRNA stability?
Use actinomycin D chase experiments to block transcription, then measure iNOS mRNA decay via RT-qPCR over time. Compare half-lives in this compound-treated versus untreated cells .
Q. How can researchers validate this compound's specificity for NF-κB over other inflammatory pathways?
Profile global transcription via RNA-seq or targeted pathway arrays (e.g., NF-κB, MAPK, JAK-STAT). Use CRISPR-Cas9 to knockout NF-κB subunits (e.g., p65) and assess residual anti-inflammatory activity .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., NF-κB DNA binding vs. transcriptional output), apply orthogonal assays (e.g., ChIP, co-immunoprecipitation) to identify indirect mechanisms .
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines: detail cell culture conditions, reagent sources (e.g., Orion Pharma for this compound), and statistical thresholds in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
